molecular formula C10H18O5 B3054556 Dicarbonic acid, bis(1-methylpropyl) ester CAS No. 61114-48-5

Dicarbonic acid, bis(1-methylpropyl) ester

Cat. No. B3054556
CAS RN: 61114-48-5
M. Wt: 218.25 g/mol
InChI Key: PRUGMAWKMXYGFZ-UHFFFAOYSA-N
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Description

Dicarbonic acid, bis(1-methylpropyl) ester, also known as Carbonic acid, bis(1-methylpropyl) ester, is a compound with spectra . It has a molecular weight of 174.24 g/mol and a molecular formula of C9H18O3 .


Synthesis Analysis

The synthesis of this compound often occurs in the gas phase or liquid ammonia atmosphere. Under the action of a catalyst, isopropanol and carbon dioxide react to generate Diisopropyl carbonate .


Molecular Structure Analysis

The molecular structure of Dicarbonic acid, bis(1-methylpropyl) ester can be represented by the InChI string: InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 .


Chemical Reactions Analysis

The primary chemical reaction involves the esterification of isopropanol and carbon dioxide to generate Diisopropyl carbonate .


Physical And Chemical Properties Analysis

Dicarbonic acid, bis(1-methylpropyl) ester is a colorless transparent liquid . It is miscible with many organic solvents such as ethanol, ether, and ketone . It is stable at room temperature, but unstable conditions will cause it to decompose to generate isopropyl alcohol and carbon dioxide .

Scientific Research Applications

1. Conducting Polymers

Dicarbonic acid esters like bis(2-methylpropyl) hydrogen phosphate have been utilized in the study of processable conducting polymers. These esters contribute to the protonation of polyemeraldine base, influencing its solubility in organic solvents and enhancing the material's mechanical properties. This research indicates potential applications in the development of innovative materials with tailored electrical and physical characteristics (Pron et al., 1993).

2. Catalysis and Synthesis

Dicarbonic acid esters are significant in catalysis and synthesis processes. For instance, their reaction with carboxylic acids, catalyzed by weak Lewis acids, has been researched for synthesizing anhydrides and esters. This demonstrates the versatility of dicarbonic acid esters in chemical synthesis, offering efficient pathways for creating various compounds with potential applications in industries ranging from pharmaceuticals to materials science (Bartoli et al., 2007).

3. Polymerization Processes

Dicarbonic acid esters are also pivotal in polymerization processes. For example, their use in the ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers shows the potential of dicarbonic acid esters in creating novel polymer structures. Such advancements in polymer chemistry could lead to new materials with specific desired properties for various applications (Sutthasupa et al., 2007).

4. Synthesis of Lubricants

The synthesis of bis(2-ethylhexyl)ester of sebacic acid, a synthetic lubricant, illustrates the application of dicarbonic acid esters in the lubricant industry. This ester is synthesized from sebacic acid under specific conditions without external catalysts, showcasing the utility of dicarbonic acid esters in creating high-performance lubricants for aerospace and automotive industries (Narayan & Madras, 2017).

Safety And Hazards

Diisopropyl carbonate is irritating to the skin, and contact should be rinsed with water immediately . Inhalation of aerosols, vapors, and fumes should be avoided to prevent respiratory irritation . Good ventilation conditions should be followed and contact with eyes and skin should be avoided .

properties

IUPAC Name

butan-2-yl butan-2-yloxycarbonyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-7(3)13-9(11)15-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGMAWKMXYGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)OC(=O)OC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457967
Record name Dicarbonic acid, bis(1-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicarbonic acid, bis(1-methylpropyl) ester

CAS RN

61114-48-5
Record name Dicarbonic acid, bis(1-methylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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